molecular formula C12H13NO3 B8446171 4-hydroxy-N-isobutylphthalimide

4-hydroxy-N-isobutylphthalimide

Cat. No.: B8446171
M. Wt: 219.24 g/mol
InChI Key: KUSVONSTRXHWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-isobutylphthalimide is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-hydroxy-2-(2-methylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C12H13NO3/c1-7(2)6-13-11(15)9-4-3-8(14)5-10(9)12(13)16/h3-5,7,14H,6H2,1-2H3

InChI Key

KUSVONSTRXHWDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-N-isobutylphthalimide is prepared as described in Example 2, starting with 7.26 g of 4-acetoxyphthalic anhydride, 7.35 cm3 of isobutylamine and a catalytic amount of para-toluenesulfonic acid in 75 cm3 of toluene. The reaction mixture is heated at a temperature in the region of 140° C. for 4 hours and then cooled to a temperature in the region of 40° C. and concentrated to dryness under reduced pressure (2 kPa). The residue is taken up in 175 cm3 of ethyl acetate and 150 cm3 of saturated sodium hydrogen carbonate solution. The aqueous phase is separated out after settling has taken place and then extracted twice with 150 cm3 of ethyl acetate. The organic extracts are combined, washed with 200 cm3 of saturated brine, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is taken up and stirred in 100 cm3 of cyclohexane at a temperature in the region of 20° C. for 1.5 hours and then filtered. The solid is dried in a desiccator under reduced pressure (2 kPa) at a temperature in the region of 20° C. 4.0 g of 4-hydroxy-N-isobutylphthalimide are thus obtained in the form of a white solid. (Rf=0.25, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (75/25 by volume)).
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
7.35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

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